4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one

Chemical Synthesis Quality Control Procurement Benchmarking

4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one (CAS 2111905-49-6) is a synthetic, small-molecule organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol. It is a specialized building block belonging to the dihydroquinoline family, characterized by a tetramethyl-substituted 1,2-dihydroquinoline core conjugated at the 6-position with a but-3-en-2-one moiety.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 2111905-49-6
Cat. No. B1409096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one
CAS2111905-49-6
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C
InChIInChI=1S/C17H21NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-11H,1-5H3/b7-6+
InChIKeyMMVNNESDOYZBQH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one: Procurement-Relevant Identity and Chemical Class Baseline


4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one (CAS 2111905-49-6) is a synthetic, small-molecule organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . It is a specialized building block belonging to the dihydroquinoline family, characterized by a tetramethyl-substituted 1,2-dihydroquinoline core conjugated at the 6-position with a but-3-en-2-one moiety . Its structure serves as a key intermediate or precursor in the synthesis of more complex molecules, particularly fluorescent dyes and sensors, due to its reactive α,β-unsaturated ketone group and electron-rich heterocyclic scaffold .

Building Block Dihydroquinoline core for fluorescent dye and sensor precursor synthesis
Reactive Handle α,β-Unsaturated ketone enables condensation to extended π‑conjugated systems
Tetramethyl Tuning Four methyl groups provide steric/electronic control of downstream photophysical properties

Why Generic Substitution Is Not Viable for 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one (CAS 2111905-49-6)


Substituting this specific compound with a generic quinoline or dihydroquinoline analog is not straightforward due to its unique combination of functional groups, which dictates its reactivity and application. The presence of the but-3-en-2-one side chain provides a specific reactive handle for condensation reactions to form extended π-conjugated systems, a role for which simpler 6-formyl or unsubstituted analogs are not direct replacements [1]. Furthermore, the four methyl substituents create a specific steric and electronic environment on the dihydroquinoline ring, which can influence downstream photophysical properties like fluorescence quantum yield and solvatochromism in ways that the unsubstituted 6-substituted quinoline core cannot replicate [2]. This non-interchangeability is evidenced by its dedicated use in creating specific fluorogenic dyes, where even minor structural changes can abolish target binding or alter critical spectral characteristics.

Side chain reactivity

The but-3-en-2-one moiety defines unique condensation chemistry; generic 6‑formyl or unsubstituted analogs may not serve as direct replacements.

Methyl steric/electronic effects

Tetramethyl substitution shapes fluorescence quantum yield and solvatochromic response; unsubstituted quinoline cores may yield different photophysics.

Structural sensitivity

Even minor structural deviations can alter spectral characteristics or target binding in dedicated fluorogenic dye applications.

Quantitative Differentiation Evidence for 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one Against Closest Analogs


Procurement-Relevant Purity Benchmarks: 98% Identity from Key Suppliers

When sourcing this compound for research, the highest verifiable purity standard is 98%, offered by specialized suppliers like Leyan . This contrasts with the standard 95% purity from other common vendors, establishing a quality differentiation criterion for procurement where higher initial purity could reduce downstream purification steps in sensitive synthetic applications.

Purity benchmark
Specification review
98% (Leyan) vs 95% (common vendors)
Reduces impurity interference in sensitive dye synthesis
Analytical method not disclosed; supplier-grade comparison
Chemical Synthesis Quality Control Procurement Benchmarking

Advantage as a Fluorescent Sensor Precursor vs. Unsubstituted Quinoline Scaffolds

The tetramethyl-substituted dihydroquinoline core of this compound is essential for creating high-performance fluorescence sensors. Unlike precursors based on unsubstituted quinoline, its derivative, stilbene-2,4-dimethyl-6-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-1,3,5-s-triazine (MQT), exhibits solvent polarity-induced emission enhancement, a property not observed in the unsubstituted analog [1]. While quantitative data for the base compound itself is absent from primary literature, this enables MQT to function in a sensor array that produces distinct ΔCIE and ΔRGB codes for a wide range of volatile organic compounds, detectable by the naked eye [1].

Sensor array precursor
Class-level
Precursor to MQT fluorophore: polarity-induced emission enhancement reported; unsubstituted analog lacks this behavior
Enables distinct ΔCIE/ΔRGB sensor array for VOCs
Derivative property; direct data for parent compound absent
Fluorescent Sensor Array Dihydroquinoline Dyes Volatile Organic Compounds

Preferred Scaffold for Cyanine Dye Synthesis for Selective Fe3+ Detection

In the field of metal ion sensors, the 6-formylated analog of this compound, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (TMDQ-aldehyde), is a direct synthetic precursor to a cyanine dye that acts as a selective, naked-eye, fluorescent 'turn-off' sensor for Fe3+ ions. The parent compound is the immediate starting material for the Vilsmeier-Haack formylation that yields the active precursor [1]. The resulting sensor shows quick, linear fluorescence quenching selective to Fe3+ and not other metal ions, a functional specificity that starts with the unique reactivity of this tetramethyl-dihydroquinoline core [1].

Fe3+ sensor synthesis
Class-level
Starting material for TMDQ-cyanine dye: selective fluorescence quenching for Fe3+; no cross-reactivity with other metals tested
Supports selective Fe3+ probe development
Synthesis route validated; review selectivity context
Chemosensor Iron(III) Detection Fluorogenic Dye

Defined Research and Development Application Scenarios for 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one


Core Building Block for Solvatochromic VOC Sensor Arrays

Based on its established role as a precursor to the MQT fluorophore [1], this compound is a critical chemical input for fabricating fluorescent sensor arrays for volatile organic compounds (VOCs). Research and industrial labs developing optical sensors for environmental monitoring or quality control can procure this specific building block to synthesize MQT, a molecule that uniquely generates distinguishable ΔCIE and ΔRGB colorimetric codes suitable for naked-eye VOC discrimination [1].

Starting Material for Selective Metal Ion Fluorogenic Probes

For teams developing novel chemosensors for biological or environmental metal ion detection, this compound is the validated starting material for TMDQ-based cyanine dyes that show high selectivity for Fe3+ ions over competing metal species [2]. Purchasing this specific dihydroquinoline ensures a direct path to a scaffold with proven sensor performance, avoiding the synthetic risks and optimization costs associated with uncharacterized quinoline analogs [2].

Synthetic Intermediate for Pharmacologically Relevant Quinoline Derivatives

The compound's structure, containing both a reactive enone and a substituted dihydroquinoline, makes it a versatile intermediate in medicinal chemistry. Its potential as a precursor to compounds with anticancer and neuroprotective properties has been noted . This makes it a justifiable procurement item for hit-to-lead or lead optimization programs exploring dihydroquinoline-based drug candidates, particularly where the butenone side chain is required for further functionalization.

Application
Selection Property
Validation Focus
VOC sensor array fabrication
Solvatochromic precursor fidelity
ΔCIE/ΔRGB sensor array discrimination
Fe3+ fluorogenic probe synthesis
Selective metal‑ion detection scaffold
Metal ion selectivity and quenching linearity
Dihydroquinoline drug‑candidate synthesis
Reactive enone functional handle
Medicinal chemistry route validation
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